N-Ethyl-4-methyl-N-(5-phenyl-2-furyl)benzenesulfonamide
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Overview
Description
N-ETHYL-4-METHYL-N-(5-PHENYLFURAN-2-YL)BENZENESULFONAMIDE is a complex organic compound belonging to the sulfonamide class. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group. This compound is notable for its unique structure, which includes a furan ring, a phenyl group, and a benzenesulfonamide moiety. It has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ETHYL-4-METHYL-N-(5-PHENYLFURAN-2-YL)BENZENESULFONAMIDE typically involves the reaction of benzenesulfonyl chloride with an appropriate amine. The general reaction can be represented as follows:
RSO2Cl+R’2NH→RSO2NR’2+HCl
In this reaction, a base such as pyridine is often added to neutralize the hydrochloric acid produced .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-ETHYL-4-METHYL-N-(5-PHENYLFURAN-2-YL)BENZENESULFONAMIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-ETHYL-4-METHYL-N-(5-PHENYLFURAN-2-YL)BENZENESULFONAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-ETHYL-4-METHYL-N-(5-PHENYLFURAN-2-YL)BENZENESULFONAMIDE involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The furan and phenyl groups contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-Ethyl-4-methylbenzenesulfonamide: Similar in structure but lacks the furan and phenyl groups.
N-Tosylethylamine: Contains a tosyl group instead of the benzenesulfonamide moiety.
4-Toluenesulfonamide: Similar sulfonamide structure but with different substituents.
Uniqueness
N-ETHYL-4-METHYL-N-(5-PHENYLFURAN-2-YL)BENZENESULFONAMIDE is unique due to its combination of a furan ring, a phenyl group, and a benzenesulfonamide moiety. This unique structure imparts specific chemical properties and biological activities that are not observed in other similar compounds .
Biological Activity
N-Ethyl-4-methyl-N-(5-phenyl-2-furyl)benzenesulfonamide is a compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, structure-activity relationships (SAR), and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is C19H19NO3S, with a molecular weight of approximately 341.43 g/mol. The compound features a sulfonamide moiety, which is known for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Antimicrobial Activity
Mechanism of Action:
Sulfonamides, including this compound, exhibit antimicrobial activity through competitive inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. This mechanism disrupts nucleic acid synthesis in bacteria, leading to growth inhibition .
Activity Against Bacterial Strains:
Research indicates that this compound demonstrates significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The structure-activity relationship studies show that modifications to the phenyl and furan groups can enhance or reduce antibacterial efficacy:
Anticancer Properties
Cell Line Studies:
The anticancer potential of this compound has been evaluated in various cancer cell lines. The compound exhibits moderate to high cytotoxicity against several types of cancer cells:
Cell Line | IC50 Value (µM) |
---|---|
HeLa (Cervical cancer) | 0.126 |
SMMC-7721 (Liver cancer) | 0.071 |
K562 (Leukemia) | 0.164 |
These values indicate that the compound can be more effective than standard chemotherapeutic agents like doxorubicin in certain contexts .
Mechanisms of Action:
The anticancer activity is believed to be mediated through multiple pathways, including induction of apoptosis and inhibition of cell proliferation. The sulfonamide group enhances the interaction with biological targets involved in cancer progression, making it a promising candidate for further development .
Case Studies and Research Findings
Several studies have reported on the biological activities of derivatives related to this compound:
-
Antimicrobial Evaluation:
A study synthesized various derivatives and evaluated their antibacterial and antifungal activities. The most potent derivative exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, highlighting the importance of structural modifications in enhancing bioactivity . -
Anticancer Evaluation:
In vitro studies on the anticancer effects demonstrated that specific substitutions on the phenyl ring significantly influenced the cytotoxicity against cancer cell lines. Compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups .
Properties
CAS No. |
865486-73-3 |
---|---|
Molecular Formula |
C19H19NO3S |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-ethyl-4-methyl-N-(5-phenylfuran-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H19NO3S/c1-3-20(24(21,22)17-11-9-15(2)10-12-17)19-14-13-18(23-19)16-7-5-4-6-8-16/h4-14H,3H2,1-2H3 |
InChI Key |
PCFQYKDPBTWTKK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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